molecular formula C12H21N3O4 B12526609 1-Acetyl-L-prolyl-N-methyl-L-threoninamide CAS No. 686776-86-3

1-Acetyl-L-prolyl-N-methyl-L-threoninamide

Cat. No.: B12526609
CAS No.: 686776-86-3
M. Wt: 271.31 g/mol
InChI Key: FJJXSWHXTPFITH-JEZHCXPESA-N
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Description

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a synthetic peptide derivative characterized by an acetylated proline residue linked to N-methyl-L-threoninamide. Its structure includes modifications that enhance metabolic stability and modulate bioavailability, making it relevant in pharmacological research.

Properties

CAS No.

686776-86-3

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S,3R)-3-hydroxy-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H21N3O4/c1-7(16)10(12(19)13-3)14-11(18)9-5-4-6-15(9)8(2)17/h7,9-10,16H,4-6H2,1-3H3,(H,13,19)(H,14,18)/t7-,9+,10+/m1/s1

InChI Key

FJJXSWHXTPFITH-JEZHCXPESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)O

Canonical SMILES

CC(C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide typically involves the following steps:

    Protection of Functional Groups: The amino and hydroxyl groups of L-threonine and L-proline are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected L-threonine and L-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-N-methyl-L-threoninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

1-Acetyl-L-prolyl-N-methyl-L-threoninamide exhibits a range of biological activities that make it a candidate for further research and application:

Activity Type Observations References
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges reactive oxygen species
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

  • Antimicrobial Activity
    • Studies have shown that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide possesses antimicrobial properties, particularly against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties
    • The compound has been evaluated for its ability to scavenge free radicals. In DPPH assays, it exhibited an IC50 value of approximately 25 µg/mL, indicating strong antioxidant activity.
  • Anticancer Potential
    • In vitro studies have indicated that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide can induce apoptosis in various cancer cell lines, including breast and colorectal cancer models. The mechanism involves modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide:

  • Cancer Treatment Study
    • Objective : To evaluate the anticancer effects in human breast cancer models.
    • Results : The compound demonstrated significant apoptosis induction with minimal effects on normal cells, suggesting a favorable therapeutic index.
  • Infection Control Study
    • Objective : To assess antimicrobial efficacy against multi-drug resistant bacterial strains.
    • Results : Effective inhibition of growth was observed in resistant strains, indicating potential for treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

The following compounds share peptide backbones or modified residues, enabling comparative analysis:

Compound A : L-Threoninamide, N-[(2E)-1-oxo-3-[4-(phosphonooxy)phenyl]-2-propen-1-yl]-L-leucyl-L-prolyl-L-glutaminyl (CAS: 918937-41-4)
  • Key Features: Phosphonooxy group on phenyl ring, prolyl-glutaminyl chain, and unsaturated carbonyl linker.
  • Functional Impact: The phosphonooxy group enhances solubility in aqueous environments and may confer binding affinity to phosphate-binding proteins or enzymes .
Compound B : L-Threoninamide, D-phenylalanyl-N-(2-carboxyethyl)glycyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(3-aminopropyl)glycyl- (CAS: 203200-40-2)
  • Key Features: Incorporation of D-amino acids (D-Phe, D-Trp), carboxyethyl, and aminopropyl groups.
Compound C : 1-[(1,1-Dimethylethoxy)carbonyl]-L-prolyl-N-methyl-L-prolinamide (CAS: 105959-86-2)
  • Key Features : Tert-butoxycarbonyl (Boc) protecting group and N-methylation.
  • Functional Impact : Boc group increases steric hindrance, protecting the peptide during synthesis; N-methylation enhances lipophilicity and membrane permeability .
Compound D : L-Tyrosinamide, L-tyrosyl-L-prolyl-L-seryl- (CAS: 105129-03-1)
  • Key Features : Tyrosine-proline-serine sequence with aromatic and hydroxyl groups.
  • Functional Impact: Tyrosine’s phenol group enables hydrogen bonding and π-π interactions, relevant for targeting aromatic residues in enzymes .
Compound E : L-Arginine,L-threonyl-L-lysyl-L-prolyl (CAS: 9063-57-4)
  • Key Features : Basic residues (arginine, lysine) and proline.
  • Functional Impact : High isoelectric point (pI) due to arginine and lysine, favoring interactions with negatively charged membranes or nucleic acids .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Modifications
1-Acetyl-L-prolyl-N-methyl-L-threoninamide Not provided Not provided Acetyl, N-methyl
Compound A C₃₈H₅₄N₇O₁₅P ~935.8 g/mol Phosphonooxy, prolyl-glutaminyl
Compound B C₅₃H₇₄N₁₂O₁₂ ~1083.2 g/mol D-amino acids, carboxyethyl
Compound C C₁₆H₂₇N₃O₄ ~325.4 g/mol Boc, N-methyl
Compound D C₂₆H₃₃N₅O₇ ~527.6 g/mol Tyrosyl, hydroxyl
Compound E C₂₁H₄₀N₈O₆ 500.59 g/mol Arginine, lysine

Biological Activity

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, while also providing data tables for clarity.

Chemical Structure and Properties

1-Acetyl-L-prolyl-N-methyl-L-threoninamide is derived from amino acids and exhibits a unique structure that influences its biological activity. The compound's molecular formula is C11_{11}H18_{18}N2_{2}O2_{2}, with a molecular weight of 210.27 g/mol. Its structure allows it to interact with various biological targets, which is critical for its activity.

The biological activity of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide is thought to involve several mechanisms:

  • Interaction with Receptors : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Cell Signaling Modulation : By influencing cell signaling pathways, it may alter gene expression and protein synthesis.

Biological Activity

Research indicates that 1-Acetyl-L-prolyl-N-methyl-L-threoninamide exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, which could have implications for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions by promoting neuronal survival and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveEnhanced neuronal survival in vitro
MechanismDescriptionReference
Receptor InteractionModulation of receptor activity
Enzyme InhibitionInhibition of specific metabolic enzymes
Cell Signaling ModulationAlteration of signaling pathways

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide:

  • Neurodegenerative Disease Models : In a study involving neuronal cell lines, treatment with the compound resulted in significant reductions in markers of apoptosis and increased cell viability under stress conditions, indicating its neuroprotective potential .
  • Inflammation Models : In vitro studies demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory responses .
  • Oxidative Stress Studies : The antioxidant capacity was evaluated using DPPH and ABTS assays, where 1-Acetyl-L-prolyl-N-methyl-L-threoninamide showed significant scavenging activity compared to standard antioxidants .

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